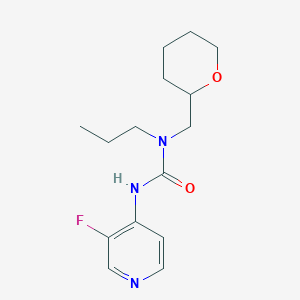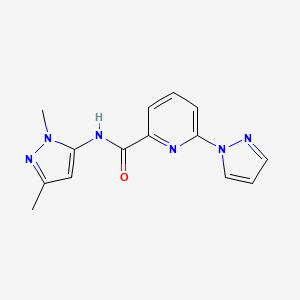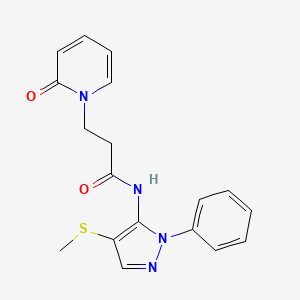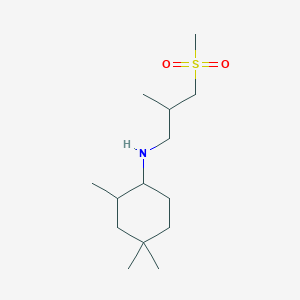
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide, also known as DFP-10825, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DFP-10825 has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide is not fully understood. However, studies have suggested that this compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the expression of pro-inflammatory cytokines. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, possibly by targeting multiple signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in vitro and in vivo studies, suggesting that it may be a safe and effective therapeutic agent. However, further studies are needed to determine the long-term effects of this compound on human health. Additionally, this compound has been found to have poor solubility in water, which may limit its bioavailability in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide has several advantages for laboratory experiments, including its potent anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, this compound has been found to be stable under a wide range of conditions, making it a viable option for in vitro and in vivo studies. However, the poor solubility of this compound may limit its use in certain applications, and further studies are needed to optimize its formulation for maximum efficacy.
Orientations Futures
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide has great potential for drug development, and several future directions can be pursued to further explore its therapeutic properties. These include:
1. Optimization of the synthesis process to improve yield and purity
2. Investigation of the mechanism of action of this compound in greater detail
3. Evaluation of the long-term effects of this compound on human health
4. Development of novel formulations to improve the bioavailability of this compound
5. Exploration of the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammatory disorders, and infectious diseases.
Méthodes De Synthèse
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-difluoroaniline with 2-bromoacetophenone to form an intermediate compound. This intermediate is then reacted with 4-methylthio-2-phenylpyrazole-3-carboxylic acid to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for large-scale production.
Applications De Recherche Scientifique
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, this compound has been shown to possess anti-microbial activity against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)-N-(4-methylsulfanyl-2-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c1-25-16-11-21-23(13-5-3-2-4-6-13)18(16)22-17(24)10-12-7-8-14(19)15(20)9-12/h2-9,11H,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTRYDFUKSPQOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7664204.png)
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7664214.png)
![7-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B7664222.png)

![N-propan-2-yl-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-sulfonamide](/img/structure/B7664236.png)
![(5,7-difluoro-3,4-dihydro-1H-isoquinolin-2-yl)-(7-phenylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7664250.png)




![2-(3-cyclopropyl-1,2,4-triazol-4-yl)-N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]ethanamine](/img/structure/B7664298.png)
![3-(4-bromopyrazol-1-yl)-N-[4-(dimethylamino)pyrimidin-5-yl]benzamide](/img/structure/B7664302.png)
![3-(3-chlorophenyl)-N-[4-(dimethylamino)-6-methoxypyrimidin-5-yl]-1,2-oxazole-5-carboxamide](/img/structure/B7664307.png)
